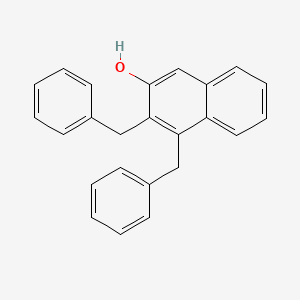

3,4-Dibenzylnaphthalen-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

120651-53-8 |

|---|---|

Molecular Formula |

C24H20O |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

3,4-dibenzylnaphthalen-2-ol |

InChI |

InChI=1S/C24H20O/c25-24-17-20-13-7-8-14-21(20)22(15-18-9-3-1-4-10-18)23(24)16-19-11-5-2-6-12-19/h1-14,17,25H,15-16H2 |

InChI Key |

JQLKPQAROJPJLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=CC3=CC=CC=C32)O)CC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dibenzylnaphthalen 2 Ol and Analogues

Retrosynthetic Dissection of the 3,4-Dibenzylnaphthalen-2-ol Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan by identifying key chemical bonds that can be formed.

For this compound, the most logical disconnection points are the carbon-carbon (C-C) bonds connecting the benzyl (B1604629) groups to the naphthalene (B1677914) ring and the carbon-oxygen (C-O) bond of the hydroxyl group.

C(3)-Benzyl and C(4)-Benzyl Bonds: These are key C(sp²)-C(sp³) bonds. Disconnecting these bonds suggests precursors such as a naphthalene core functionalized at the 3 and 4 positions and a suitable benzylating agent. This leads to two primary retrosynthetic pathways:

Friedel-Crafts-type disconnection: This approach considers the benzyl groups as being introduced via an electrophilic substitution or a related alkylation reaction. The precursors would be a naphthalenol derivative and a benzyl halide (e.g., benzyl chloride or benzyl bromide).

Cross-Coupling-type disconnection: This modern approach involves disconnecting the C-C bond to reveal a halogenated naphthalenol and an organometallic benzyl reagent (e.g., benzylmagnesium bromide or benzylboronic acid).

C(2)-OH Bond: Disconnecting the hydroxyl group suggests a precursor naphthalene that can be later functionalized to introduce the hydroxyl group, for example, through sulfonation followed by alkali fusion or via a diazonium salt. However, it is often more strategic to start with an oxygen-containing naphthalene, such as 2-naphthol (B1666908), as the hydroxyl group can influence the regioselectivity of subsequent substitution reactions.

Based on the disconnection points, several strategic precursors can be proposed:

2-Naphthol: A readily available starting material. The hydroxyl group is an activating, ortho-, para-director in electrophilic substitutions. For 2-naphthol, this directs incoming electrophiles primarily to the 1 and 3 positions. Achieving substitution at the 4-position would require a multi-step or specialized strategy.

3,4-Dihalo-2-naphthol: A pre-functionalized precursor suitable for sequential cross-coupling reactions. This would allow for the stepwise and controlled introduction of the two benzyl groups.

Benzyl Halides (e.g., Benzyl Chloride, Benzyl Bromide): Standard reagents for Friedel-Crafts alkylation.

Organometallic Benzyl Reagents: Benzylmagnesium halides (for Grignard reactions) or benzylboronic acids (for Suzuki coupling) are key precursors for cross-coupling strategies.

Classical Approaches for Naphthalene Hydroxyl and Benzyl Substitution

Classical methods for synthesizing substituted naphthalenes have been established for over a century and typically rely on electrophilic aromatic substitution and functional group interconversions.

Naphthalene is more reactive than benzene (B151609) towards electrophilic substitution. libretexts.org Substitution typically occurs at the C1 (or α) position under kinetic control, while substitution at the C2 (or β) position can be favored under thermodynamic control for certain reactions like sulfonation. libretexts.org

The presence of a hydroxyl group, as in 2-naphthol, strongly activates the ring towards electrophilic attack. The -OH group directs incoming electrophiles to the C1 and C3 positions. Therefore, direct benzylation of 2-naphthol would likely yield a mixture of 1-benzyl-, 3-benzyl-, and 1,3-dibenzylnaphthalen-2-ol, making the synthesis of the 3,4-disubstituted isomer challenging via this direct route.

A classical workaround involves multi-step sequences. For instance, a synthesis could begin with a different naphthalene derivative where the directing effects allow for functionalization at the desired positions, followed by conversion to the final product. One such approach involves the use of benzylidene tetralones, which can be converted to benzyl-substituted naphthalenes in several steps. nih.gov

The Friedel-Crafts alkylation is the most prominent classical method for forming C-C bonds between an aromatic ring and an alkyl group.

Friedel-Crafts Benzylation: This reaction involves treating a naphthalene derivative with a benzyl halide (e.g., benzyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Reaction: Naphthalene-H + C₆H₅CH₂Cl --(AlCl₃)--> Naphthalene-CH₂C₆H₅ + HCl

While effective, this reaction suffers from several drawbacks:

Polyalkylation: The newly introduced benzyl group can activate the ring further, leading to the addition of multiple benzyl groups.

Regioselectivity Issues: As mentioned, direct benzylation of 2-naphthol would not selectively yield the 3,4-disubstituted product.

Harsh Conditions: The use of strong, stoichiometric Lewis acids can lead to side reactions and generate significant chemical waste.

An alternative classical route involves the synthesis of benzyl naphthalenes from benzylidene tetralones, which are then aromatized. nih.gov This method offers better control over the substitution pattern. The general steps are outlined below:

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | Aldol Condensation | Substituted tetralone, Benzaldehyde, 5% KOH/EtOH | 80–95 |

| 2 | Hydrogenation | H₂, 10% Pd/C, EtOAc | 83–100 |

| 3 | Reduction & Dehydration | NaBH₄, EtOH; then 6 M HCl | 85–95 |

| 4 | Aromatization | 10% Pd/C, triglyme, reflux | 90–95 |

| Data synthesized from research on benzyl substituted naphthalenes. nih.gov |

This multi-step approach, while lengthy, provides access to specific substitution patterns that are difficult to achieve through direct electrophilic substitution.

Advanced Catalytic Strategies for Dibenzylnaphthalenol Construction

Modern synthetic chemistry has focused on developing catalytic methods that offer higher efficiency, selectivity, and sustainability compared to classical approaches. These include transition metal-catalyzed cross-coupling and C-H functionalization reactions.

Transition Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki, Heck, and Stille couplings are powerful tools for C-C bond formation. uliege.be A plausible route to this compound would involve:

Synthesis of a 3,4-dihalo-2-naphthol derivative.

Stepwise or simultaneous Suzuki coupling with benzylboronic acid, catalyzed by a palladium complex.

This approach offers excellent control over the placement of the benzyl groups but requires the synthesis of a pre-functionalized naphthalene precursor.

Direct C-H Functionalization: A more advanced and atom-economical strategy is the direct functionalization of C-H bonds. rsc.orgresearchgate.net In this approach, a transition metal catalyst activates a C-H bond on the naphthalene ring, allowing it to react directly with a coupling partner. The hydroxyl group of 2-naphthol can act as an intrinsic directing group, guiding the catalyst to functionalize the ortho C-H bonds (at C1 and C3). While this is highly effective for ortho-functionalization, achieving substitution at the C4 position would still require a specialized catalytic system or a different directing group. thieme-connect.comthieme-connect.com Recent research has demonstrated ruthenium-catalyzed multi-component reactions that can install functional groups at remote positions of the naphthalene ring, offering a potential pathway to complex substitution patterns. rsc.org

Solid Acid Catalysis: To overcome the environmental drawbacks of traditional Lewis acids in Friedel-Crafts reactions, heterogeneous solid acid catalysts have been developed. These catalysts are typically reusable, non-corrosive, and lead to easier product separation. A patented method for the synthesis of dibenzyltoluene (a structural analogue) utilizes a calcined metatitanic acid solid catalyst for the benzylation of monobenzyltoluene with benzyl chloride. google.com This highlights a greener alternative for benzylation reactions that could be adapted for naphthalene systems.

| Catalyst Preparation | Reactant Ratio (Benzyl Chloride : Monobenzyl Toluene) | Temperature (°C) | Time (h) | Benzyl Chloride Conversion (%) |

| Metatitanic acid, 400°C, 4h | 1 : 6 | 150 | 5 | 96 |

| Metatitanic acid, 600°C, 2h | 1 : 3 | 130 | 8 | 96 |

| Metatitanic acid, 600°C, 3h | 1 : 2.5 | 120 | 6 | >99 |

| Data from a patent on solid acid catalyzed synthesis of dibenzyltoluene. google.com |

Such advanced catalytic methods represent the forefront of synthetic chemistry, providing powerful tools for the efficient and selective construction of complex molecules like this compound.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Benzyl Linkages

Palladium-catalyzed cross-coupling reactions represent one of the most significant advancements in C-C bond formation, providing versatile and efficient routes to biaryls, aryl-alkenes, and aryl-alkynes. nih.gov For the synthesis of this compound, these reactions are instrumental in forging the crucial bonds between the naphthalene scaffold and the benzyl groups at the C3 and C4 positions. A general approach involves starting with a di-halogenated naphthalen-2-ol derivative, which can then undergo sequential or simultaneous coupling reactions with a suitable benzyl partner.

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, celebrated for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its organoboron reagents. beilstein-journals.orgsemanticscholar.org The reaction facilitates the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. semanticscholar.org

In the context of synthesizing this compound, a potential precursor would be a 3,4-dihalonaphthalen-2-ol (e.g., 3,4-dibromonaphthalen-2-ol), where the hydroxyl group is protected. This precursor can be reacted with benzylboronic acid or its derivatives. The selectivity of the reaction can often be controlled by the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. researchgate.net While the Suzuki-Miyaura reaction is generally tolerant of many solvents, careful optimization can be key to achieving high yields. beilstein-journals.org

Below is an illustrative table of conditions that could be optimized for the Suzuki-Miyaura coupling on a naphthalene scaffold.

| Parameter | Variation 1 | Variation 2 | Variation 3 |

| Palladium Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | PdCl₂(dppf) |

| Ligand | SPhos | XPhos | None (for pre-formed complexes) |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |

| Solvent System | Toluene/H₂O | Dioxane/H₂O | 2-MeTHF/H₂O |

| Temperature | 80 °C | 100 °C | 110 °C |

This table presents a hypothetical optimization study for the Suzuki-Miyaura coupling reaction.

While the Suzuki coupling is ideal for creating C(sp²)-C(sp³) bonds with benzylboronic acids, the Heck and Sonogashira reactions are also powerful tools in the broader synthesis of substituted naphthalenes, typically for forming C-C double and triple bonds, respectively. researchgate.net

The Heck reaction couples an unsaturated halide (like a bromonaphthalene) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This could be used to introduce a styrenyl group onto the naphthalene core, which could then be reduced to a benzyl group in a subsequent step.

The Sonogashira coupling joins a terminal alkyne with an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction could be employed to install a phenylethynyl group on the naphthalene ring. Similar to the Heck reaction product, this alkyne could then be hydrogenated to form the desired benzyl linkage. The use of copper-free Sonogashira conditions has also been developed to avoid potential issues with the copper co-catalyst. wikipedia.org

Other Transition Metal-Mediated Transformations for Regioselective Synthesis

Beyond palladium, other transition metals are utilized in C-C bond-forming reactions applicable to naphthalene synthesis. Catalysts based on nickel, rhodium, and copper can offer complementary reactivity and selectivity. For instance, nickel catalysts are often used for cross-coupling reactions involving less reactive organic chlorides or for reactions requiring different ligand environments. Rhodium catalysts are prominent in cascade reactions that can rapidly build the naphthalene core itself from simpler acyclic precursors. researchgate.net These alternative methods expand the synthetic chemist's options for constructing complex, regiochemically defined naphthalene structures. mdpi.com

Chemo-, Regio-, and Stereoselective Synthetic Control for this compound

Achieving the precise substitution pattern of this compound—where the benzyl groups are specifically at the C3 and C4 positions adjacent to the hydroxyl group—demands a high degree of synthetic control. This involves strategies that can differentiate between the various C-H bonds on the naphthalene ring.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. acs.orgacs.orgdal.ca The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium reagent (like n-BuLi or sec-BuLi), positioning it to deprotonate a specific, adjacent C-H bond. acs.orgnih.gov The resulting aryl anion can then be trapped by an electrophile to introduce a substituent.

For the synthesis of a 3,4-disubstituted naphthalen-2-ol, the hydroxyl group itself (or a derivative) can act as the DMG. The hydroxyl group on the naphthalen-2-ol directs metalation primarily to the C1 and C3 positions. By first blocking the more reactive C1 position, one can favor functionalization at C3. A subsequent functionalization step, perhaps guided by the newly introduced group at C3, could then be used to functionalize the C4 position. The choice of base, solvent, and temperature is critical for controlling the selectivity of the metalation. acs.orgdal.ca

| Directing Group (on Naphthalene) | Position of Metalation | Potential Electrophile | Resulting Functional Group |

| -OH (as -OLi) | C1, C3 | I₂ | -I (Iodo) |

| -OCON(iPr)₂ | C3 | TMSCl | -Si(CH₃)₃ (Trimethylsilyl) |

| -OMe | C3 | Benzyl Bromide | -CH₂Ph (Benzyl) |

| -CONEt₂ | C3 | B(OMe)₃ then H₃O⁺ | -B(OH)₂ (Boronic Acid) |

This table illustrates examples of directing groups and subsequent electrophilic trapping in DoM strategies on a naphthalen-2-ol system.

Protective Group Chemistry in Naphthalenol Synthesis

The hydroxyl group of naphthalen-2-ol is acidic and nucleophilic, which can interfere with many synthetic transformations, particularly organometallic reactions like Grignard additions, lithiations, and palladium-catalyzed couplings. organic-chemistry.org Therefore, it is often necessary to temporarily "protect" this group by converting it into a less reactive derivative. uchicago.eduutsouthwestern.edu

An ideal protecting group should be easy to install, stable to the conditions of the subsequent reaction(s), and easy to remove cleanly without affecting the rest of the molecule. uchicago.edu For naphthalenols, common protecting groups include:

Ethers: Methyl (Me), Benzyl (Bn), or Methoxyethoxymethyl (MEM) ethers are common choices, offering varying degrees of stability.

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are widely used. They are generally stable to a range of conditions but can be selectively removed using fluoride (B91410) reagents (e.g., TBAF). utsouthwestern.edu

Esters: Acetate (B1210297) (Ac) or pivaloate (Piv) groups can be used, though they are more susceptible to basic hydrolysis.

The choice of protecting group is crucial. For a synthesis involving a Suzuki-Miyaura coupling, which is typically run under basic conditions, a robust ether or silyl ether protecting group would be more suitable than a base-labile ester. After the desired carbon skeleton has been assembled, the protecting group is removed in a final "deprotection" step to reveal the free hydroxyl group of the target molecule, this compound.

Approaches to Enantioselective Synthesis

While the direct enantioselective synthesis of this compound has not been extensively documented in peer-reviewed literature, several analogous strategies for the asymmetric synthesis of substituted naphthalen-2-ols and related chiral structures provide a conceptual framework for achieving this objective. These approaches primarily focus on the use of chiral catalysts to control the stereochemistry of key bond-forming reactions, either in the construction of the naphthalene core or in the introduction of substituents.

One plausible strategy involves the catalytic asymmetric dearomatization of a suitably substituted 2-naphthol precursor. This method has been successfully employed for the synthesis of chiral ortho-quinols with a quaternary carbon stereocenter. For instance, the hydroxylative dearomatization of 2-naphthol derivatives has been achieved with high chemo- and enantioselectivity using a chiral N,N'-dioxide–scandium(III) complex as the catalyst. nih.gov This approach, while demonstrated for the introduction of a hydroxyl group at the C1 position, highlights the potential of using chiral Lewis acid catalysis to control the facial selectivity of an attack on the naphthalene ring, a principle that could be extended to the introduction of benzyl groups or their precursors at the C3 and C4 positions.

Another potential avenue lies in the enantioselective construction of vicinal stereocenters, a challenge in asymmetric synthesis. Methodologies developed for the creation of adjacent all-carbon quaternary stereocenters could be adapted. For example, organocatalyzed dearomative additions of phenols to in situ generated indol-2-ones have been shown to construct vicinal all-carbon quaternary stereocenters with high efficiency. researchgate.net Translating this concept to the naphthalen-2-ol scaffold would involve an asymmetric reaction that establishes the two chiral centers bearing the benzyl groups in a single, controlled step.

Furthermore, tandem reactions that form multiple stereocenters in a single operation are powerful tools in asymmetric synthesis. An example is the organocatalytic enantioselective tandem Michael–Henry reaction used to synthesize enantioenriched 2,3,4-trisubstituted thiochromanes. nih.gov This reaction, catalyzed by cupreine, creates three contiguous stereocenters with good diastereoselectivity and enantioselectivity. nih.gov A similar cascade reaction, starting with a suitably functionalized naphthalene precursor, could potentially be designed to introduce the dibenzyl motif with stereochemical control.

The following table summarizes representative results from an enantioselective hydroxylative dearomatization of 1-methylnaphthalen-2-ol, illustrating the potential of chiral catalysis in reactions involving the naphthalen-2-ol core. nih.gov

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Ratio (er) |

| 1 | 10 | CH2Cl2 | 48 | 96 | 80:20 |

| 2 | 10 | Toluene | 48 | 95 | 82:18 |

| 3 | 10 | MTBE | 72 | 90 | 85:15 |

| 4 | 15 | CH2Cl2 | 36 | 98 | 90:10 |

| 5 | 10 | CH2Cl2/Hexane | 48 | 92 | 88:12 |

This table is generated based on data for an analogous reaction and is intended to be illustrative of the potential for enantioselective synthesis in this class of compounds.

Ultimately, the successful enantioselective synthesis of this compound would likely rely on the development of a novel catalytic system or the adaptation of existing powerful asymmetric methodologies to the specific steric and electronic demands of this target molecule.

Reaction Pathways and Chemical Transformations of 3,4 Dibenzylnaphthalen 2 Ol

Reactivity Profiling of the Naphthalenol Moiety

The naphthalenol portion of the molecule, comprising the naphthalene (B1677914) ring system and the hydroxyl group, is the primary site for many chemical reactions. The hydroxyl group significantly influences the reactivity of the aromatic system, while also serving as a functional handle for further derivatization.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like naphthalene. msu.edu The rate and regioselectivity of these reactions on 3,4-Dibenzylnaphthalen-2-ol are controlled by the combined electronic and steric effects of the existing substituents: the hydroxyl group (-OH) at the C2 position, and the benzyl (B1604629) groups (-CH₂Ph) at the C3 and C4 positions.

Directing Effects of Substituents:

Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl substituent strongly directs incoming electrophiles to its ortho and para positions. In the 2-naphthol (B1666908) system, this corresponds to the C1 and C3 positions.

Benzyl Groups (-CH₂Ph): Alkyl groups like benzyl are weakly activating and also direct incoming electrophiles to their ortho and para positions.

Predicted Regioselectivity: The C1 position is the most probable site for electrophilic attack. It is strongly activated by the adjacent hydroxyl group at C2 (an ortho position). wikipedia.org While the C3 position is also activated by the hydroxyl group, it is already substituted with a benzyl group, making it unavailable for substitution. The other available positions on the rings (C5, C6, C7, C8) are significantly less activated. The C4-benzyl group provides some activation at the C5 (peri) position, but this effect is much weaker than the activation provided by the hydroxyl group at C1. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur predominantly at the C1 position, provided that steric hindrance from the C3 and C4 benzyl groups is not prohibitive.

Interactive Table: Analysis of Directing Effects for Electrophilic Substitution

| Available Position | Activating/Deactivating Influence from -OH (at C2) | Activating/Deactivating Influence from -CH₂Ph (at C3) | Activating/Deactivating Influence from -CH₂Ph (at C4) | Overall Predicted Reactivity |

| C1 | Strongly Activating (ortho) | Steric Hindrance | - | Most Favorable |

| C5 | Weak | Weak | Activating (peri) | Moderately Favorable |

| C6 | Weak | Weak | Weak | Less Favorable |

| C7 | Weak | Weak | Weak | Less Favorable |

| C8 | Weak | - | Steric Hindrance | Less Favorable |

The phenolic hydroxyl group at the C2 position is weakly acidic and its oxygen atom possesses lone pairs of electrons, rendering it nucleophilic. This allows for a variety of reactions that modify this functionality.

The hydroxyl group serves as a key site for derivatization, enabling the synthesis of various ethers and esters. These reactions typically involve the deprotonation of the hydroxyl group with a base to form a more nucleophilic naphthalenoxide anion, which then reacts with an electrophile.

O-Alkylation (Ether Synthesis): In the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), the hydroxyl group can be alkylated using alkyl halides (e.g., methyl iodide, ethyl bromide) in a reaction analogous to the Williamson ether synthesis. This would yield 2-alkoxy-3,4-dibenzylnaphthalene derivatives.

O-Acylation (Ester Synthesis): The compound can be readily converted to its corresponding ester by reaction with acyl chlorides or acid anhydrides (like acetic anhydride) in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net This reaction yields 3,4-dibenzylnaphthalen-2-yl acetate (B1210297) or other similar esters.

Interactive Table: Common Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Class |

| O-Alkylation | Alkyl Halide (R-X), Base (e.g., NaH) | Ether (Ar-O-R) |

| O-Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | Ester (Ar-O-COR) |

| O-Acylation | Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Ester (Ar-O-COR) |

| O-Silylation | Silyl (B83357) Chloride (R₃SiCl), Base (e.g., Triethylamine) | Silyl Ether (Ar-O-SiR₃) |

The naphthalenol moiety is susceptible to oxidation, which can lead to the disruption of the aromatic system. While the oxidative coupling often seen with 2-naphthol to form binaphthyls is sterically hindered by the C3 substituent, other oxidative pathways are possible. researchgate.net

Oxidation of 2-naphthols can lead to the formation of dearomatized ortho-quinol type structures or naphthalenones. rsc.orgnih.govrsc.org For example, oxidation with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of a nucleophile like methanol (B129727) could potentially yield a 1,1-dimethoxy-3,4-dibenzylnaphthalen-2(1H)-one. rsc.orgelectronicsandbooks.com In the absence of trapping nucleophiles, oxidation might lead to the formation of 3,4-dibenzylnaphthalene-1,2-dione.

The aromatic naphthalene core can be reduced through catalytic hydrogenation. The reaction typically proceeds in a stepwise manner, allowing for the potential isolation of partially or fully saturated products.

Hydrogenation: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere can reduce the naphthalene ring system. acs.org The unsubstituted ring is generally reduced first due to lower steric hindrance, which would yield 3,4-dibenzyl-5,6,7,8-tetrahydronaphthalen-2-ol . Under more forcing conditions (higher pressure and temperature), the substituted ring can also be reduced to give the corresponding decahydronaphthalene (B1670005) (decalin) derivative.

Dehydrogenation: The reverse reaction, dehydrogenation, can be used to restore aromaticity to partially hydrogenated derivatives like the tetralin or decalin forms of the molecule. This is typically achieved by heating with a catalyst such as Pd/C in the absence of hydrogen.

Nucleophilic Reactivity of the Hydroxyl Group

Reactivity of the Benzyl Substituents

The methylene (B1212753) (-CH₂-) groups of the benzyl substituents are known as benzylic positions. The C-H bonds at these positions are significantly weaker than typical alkane C-H bonds because the resulting benzylic radical is stabilized by resonance with the attached phenyl ring. wikipedia.org This enhanced reactivity allows for selective transformations at these sites.

Benzylic Halogenation: The benzylic hydrogens can be substituted with halogens, most commonly bromine, using reagents that favor free-radical pathways, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light. This reaction would produce 3-(α-bromobenzyl)-4-benzylnaphthalen-2-ol and/or 3,4-bis(α-bromobenzyl)naphthalen-2-ol.

Benzylic Oxidation: The benzylic positions can be oxidized to carbonyl groups using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). wikipedia.org Depending on the reaction conditions and stoichiometry, this could lead to the formation of 3-benzoyl-4-benzylnaphthalen-2-ol or, with further oxidation, 3,4-dibenzoylnaphthalen-2-ol .

Functional Group Interconversions on the Benzyl Moieties

The two benzyl groups in this compound offer reactive sites for a variety of functional group interconversions. The benzylic protons are particularly susceptible to radical halogenation, a process that can be initiated by N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This would lead to the formation of benzylic bromides, which are versatile intermediates for subsequent nucleophilic substitution reactions.

Oxidation of the benzylic positions represents another plausible transformation. Depending on the oxidizing agent and reaction conditions, the methylene bridges could be converted to carbonyl groups, yielding the corresponding benzoyl-substituted naphthalenol. Stronger oxidizing agents, such as potassium permanganate, could potentially cleave the benzyl groups entirely, leading to the formation of a naphthalenetetracarboxylic acid derivative, though this would be a more drastic transformation.

Aromatic Substitution Patterns on the Pendant Phenyl Rings

The pendant phenyl rings of the benzyl groups are expected to undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on these rings would govern the regioselectivity of such transformations. Given that the benzyl group is an ortho, para-director, electrophiles would preferentially add to the positions ortho and para to the point of attachment to the naphthalene core.

Common electrophilic aromatic substitution reactions that could be envisaged include nitration (using a mixture of nitric and sulfuric acids), halogenation (with a halogen and a Lewis acid catalyst), Friedel-Crafts alkylation, and acylation. The specific conditions for these reactions would need to be carefully optimized to avoid side reactions on the electron-rich naphthalene ring system.

Intramolecular Cyclization and Rearrangement Processes

The spatial proximity of the two benzyl groups in this compound suggests the possibility of intramolecular cyclization reactions. Under acidic conditions, a Friedel-Crafts-type reaction could occur where one of the pendant phenyl rings attacks the other, leading to the formation of a new six-membered ring and a more complex polycyclic aromatic system. The feasibility of such a reaction would depend on the conformational flexibility of the molecule and the activation energy of the cyclization step.

Rearrangement processes, such as a Fries rearrangement of the hydroxyl group, are also conceivable, although less likely given the stability of the naphthol system. Under specific catalytic conditions, migration of one of the benzyl groups to a different position on the naphthalene ring could also be induced.

Exploration of this compound as a Reagent or Catalyst

The phenolic hydroxyl group of this compound imparts it with potential utility as a reagent or catalyst. As a phenol, it can act as a proton donor and participate in hydrogen bonding, which could be exploited in organocatalysis. Deprotonation of the hydroxyl group would yield a nucleophilic phenoxide, which could be used in Williamson ether synthesis or other nucleophilic addition or substitution reactions.

Furthermore, the bulky dibenzyl-substituted naphthalene backbone could serve as a chiral ligand scaffold if the molecule were resolved into its enantiomers. Coordination of a metal to the hydroxyl group could create a chiral Lewis acid catalyst for asymmetric synthesis. The steric bulk of the benzyl groups could play a crucial role in controlling the stereochemical outcome of such reactions.

Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,4-Dibenzylnaphthalen-2-ol would be expected to show distinct signals for each chemically non-equivalent proton. The aromatic region would likely be complex, with overlapping multiplets for the protons on the naphthalene (B1677914) core and the two benzyl (B1604629) groups. The benzylic protons would appear as singlets or doublets, depending on their environment, typically in the range of 4.0-5.0 ppm. The hydroxyl proton would present as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic carbons would resonate in the downfield region (typically 110-160 ppm), while the benzylic carbons would appear further upfield. The carbon bearing the hydroxyl group would be shifted downfield due to the deshielding effect of the oxygen atom.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| Naphthalene-H | 7.0 - 8.0 (m) | 110 - 140 |

| Benzyl-H (aromatic) | 7.2 - 7.4 (m) | 125 - 130 |

| Benzyl-CH₂ | 4.1 (s) | 38 |

| Naphthalene-OH | 5.5 (br s) | - |

| Naphthalene-C-OH | - | 155 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For this compound, COSY would be instrumental in assigning the protons on the naphthalene and benzyl rings by identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range correlations between protons and carbons (typically over two to three bonds). This is a powerful tool for connecting different fragments of the molecule. For instance, HMBC would show correlations between the benzylic protons and the carbons of the naphthalene core, confirming the points of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the relative stereochemistry and conformation of the molecule. In the case of this compound, NOESY could reveal through-space interactions between the protons of the benzyl groups and the naphthalene ring system.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds with the same nominal mass. The expected molecular formula is C₂₄H₂₀O, and HRMS would be able to confirm this with a high degree of confidence.

Interactive Table 2: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₄H₂₀O |

| Calculated Exact Mass | 324.1514 |

| Observed m/z | 324.1512 |

| Mass Accuracy | < 1 ppm |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations often give rise to strong signals in the Raman spectrum, which can be useful for characterizing the substitution pattern of the naphthalene core.

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The naphthalene and benzyl chromophores in this compound would give rise to characteristic absorption bands in the UV region. The position and intensity of these bands would be indicative of the extended π-system of the molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This technique would unambiguously confirm the connectivity and stereochemistry of the molecule, providing a complete and accurate picture of its solid-state conformation.

Absence of Specific Research Data for "this compound"

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies focused on the compound This compound were found. The information required to fulfill the detailed sections of the requested article—including Density Functional Theory (DFT) optimizations, Frontier Molecular Orbital (FMO) analysis, predicted spectroscopic parameters, and mechanistic studies—is not available in the public domain for this particular molecule.

The requested data necessitates dedicated quantum chemical calculations that have not been published. While the methodologies mentioned in the outline are standard in computational chemistry, the results are specific to the molecule under investigation. Generating such data would require a new and original research endeavor.

General information on the computational techniques is available but does not provide the specific findings for "this compound" as required by the prompt. For instance, while the principles of DFT are well-established for geometry optimization researchgate.netunec-jeas.com, and FMO analysis is a common approach to understanding chemical reactivity youtube.comresearchgate.net, the outputs of these analyses (e.g., optimized coordinates, orbital energies) are unique to the molecule being studied. Similarly, computational prediction of NMR and vibrational spectra are powerful tools, but their results for this specific compound are absent from the literature. researchgate.netgithub.ionih.gov

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict and specific outline requested for "this compound" based on existing research.

Computational and Theoretical Investigations of 3,4 Dibenzylnaphthalen 2 Ol

Mechanistic Studies of Reactions Involving 3,4-Dibenzylnaphthalen-2-ol

Transition State Identification and Reaction Pathway Elucidation

The identification of transition states and the elucidation of reaction pathways are fundamental aspects of computational chemistry, providing insights into the mechanisms of chemical reactions. These studies typically involve complex calculations to map the potential energy surface of a reaction, locating the high-energy transition state structures that connect reactants to products. Methodologies such as density functional theory (DFT) and ab initio calculations are commonly employed for this purpose.

For a molecule like this compound, such studies could, for example, investigate the rotational barriers of the benzyl (B1604629) groups, the mechanism of its synthesis, or its potential degradation pathways. However, a thorough search of scientific literature did not yield any studies that have specifically identified transition states or elucidated reaction pathways involving this compound.

Energy Profile Calculations for Reaction Energetics

In the context of this compound, energy profile calculations could provide valuable data on its stability and reactivity. For instance, calculations could determine the energy required for various chemical transformations or predict the most likely sites for electrophilic or nucleophilic attack. Despite the potential utility of such data, no published research detailing the energy profile calculations for reactions involving this compound could be located.

Emerging Research Applications and Future Directions for 3,4 Dibenzylnaphthalen 2 Ol

Role as a Key Intermediate in the Synthesis of Architecturally Complex Molecules

There is currently no available research to indicate that 3,4-Dibenzylnaphthalen-2-ol has been used as a key intermediate in the synthesis of more complex molecules.

Potential in Advanced Materials Research

Precursor for Polymeric Materials with Tailored Properties

No studies have been published regarding the use of this compound as a precursor for polymeric materials.

Components in Organic Optoelectronic Devices

There is no information available to suggest that this compound has been investigated for its electronic properties or for its potential use in organic optoelectronic devices.

Investigation as a Ligand Framework in Organometallic Catalysis

A search of the scientific literature did not yield any results for the investigation or application of this compound as a ligand in organometallic catalysis.

Development of Novel Analytical Tools and Probes

There is no evidence of this compound being utilized in the development of analytical tools or probes.

Exploration in Supramolecular Chemistry and Host-Guest Systems

No published research could be found on the exploration of this compound within the field of supramolecular chemistry or in the context of host-guest systems.

Interdisciplinary Research Opportunities in Naphthalene (B1677914) Chemistry

The versatile structure of the naphthalene core serves as a foundational scaffold in a multitude of scientific disciplines, paving the way for extensive interdisciplinary research. nbinno.comnbinno.com While direct research on this compound is not extensively documented, its chemical features—a polycyclic aromatic hydrocarbon backbone, a hydroxyl functional group, and bulky benzyl (B1604629) substituents—suggest a wealth of potential collaborative investigations spanning medicinal chemistry, materials science, and environmental science.

The exploration of naphthalene derivatives is a cornerstone of modern chemical research, offering unique structural and reactive properties that are leveraged across numerous scientific fields. nbinno.com The rigid and electron-rich framework of the naphthalene ring system provides a stable base for chemical modification, allowing for the fine-tuning of molecular properties for specific applications. nbinno.com

Medicinal Chemistry and Chemical Biology:

A significant area of interdisciplinary research lies in the domain of medicinal chemistry. Naphthalene-based molecules have been extensively explored for their therapeutic potential, with applications in anticancer, antimicrobial, anti-inflammatory, and antiviral treatments, among others. nih.govijpsjournal.com The cytotoxic nature of some naphthalene metabolites, which can interact with cellular proteins, is a key aspect of their biological activity. nih.govresearchgate.net The structure of this compound, with its hydroxyl group, could be a starting point for designing novel therapeutic agents. Collaborative efforts between organic chemists and biologists could focus on:

Drug Discovery and Design: Synthesizing analogs of this compound to probe structure-activity relationships. nbinno.com This involves collaborations with computational chemists for molecular modeling and with pharmacologists to assess the biological activity of newly synthesized compounds.

Antimicrobial Research: Investigating the potential of this compound and its derivatives as novel antimicrobial agents, a field where naphthalene compounds have already shown promise. ijpsjournal.comrasayanjournal.co.in This would necessitate partnerships with microbiologists to test efficacy against various pathogens.

Enzyme Inhibition Studies: The bulky benzyl groups and the phenolic hydroxyl group could facilitate interactions with enzyme active sites. Research in collaboration with biochemists could explore the potential of this compound as an enzyme inhibitor for various disease targets.

Materials Science and Polymer Chemistry:

The inherent thermal stability and photophysical properties of the naphthalene core make its derivatives attractive for applications in materials science. nbinno.com Interdisciplinary research in this area could involve collaborations between synthetic chemists, physicists, and materials engineers to explore:

Development of Novel Polymers: Incorporating the this compound moiety into polymer backbones could lead to materials with unique thermal, mechanical, and optical properties. nbinno.comsemanticscholar.org

Organic Electronics: The conjugated π-system of the naphthalene ring is a key feature for applications in organic electronic materials. nbinno.com Research could focus on the synthesis and characterization of this compound derivatives for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Fluorescent Probes and Sensors: Functionalized naphthalenes are known to exhibit interesting photophysical properties. mdpi.com The specific substitution pattern of this compound could be exploited to develop fluorescent sensors for detecting specific ions or molecules, a venture that would benefit from collaboration with analytical chemists.

Environmental Chemistry and Toxicology:

The environmental fate and impact of polycyclic aromatic hydrocarbons (PAHs), the class to which naphthalenes belong, is a critical area of study. Interdisciplinary research involving environmental chemists, toxicologists, and ecologists could investigate:

Biodegradation Pathways: Studying the microbial degradation of this compound to understand its persistence and transformation in the environment.

Ecotoxicological Assessment: Evaluating the potential toxicity of this compound and its degradation products to various organisms.

Development of Bioremediation Strategies: Designing and optimizing biological methods for the removal of such compounds from contaminated sites.

The following table outlines potential interdisciplinary research areas for this compound:

| Discipline | Collaborating Field(s) | Potential Research Focus |

| Medicinal Chemistry | Pharmacology, Biochemistry, Microbiology | Synthesis of analogs for drug discovery, antimicrobial activity screening, enzyme inhibition studies. |

| Materials Science | Polymer Chemistry, Physics, Engineering | Development of novel polymers with unique properties, investigation for organic electronics applications. |

| Analytical Chemistry | Biology, Environmental Science | Design of fluorescent probes and sensors for specific analytes. |

| Environmental Science | Toxicology, Microbiology, Ecology | Study of biodegradation pathways, ecotoxicological impact assessment, development of bioremediation techniques. |

Q & A

Q. What are optimized synthetic routes for 3,4-dibenzylnaphthalen-2-ol, and how can intermediates be characterized?

Answer: A common approach involves Friedel-Crafts alkylation or benzylation of naphthol derivatives. For example:

- Step 1: React naphthalen-2-ol with benzyl halides in the presence of a Lewis acid (e.g., AlCl₃) or under acidic conditions (P₂O₅-MsOH, 60°C) to introduce benzyl groups .

- Step 2: Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify intermediates by recrystallization (ethanol yields ~56%) .

- Characterization: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 6.8–7.5 ppm) and mass spectrometry (MS) for molecular ion peaks .

Q. How can researchers address challenges in spectroscopic characterization of this compound?

Answer:

- NMR Challenges: Overlapping signals from benzyl and naphthyl groups can be resolved using 2D NMR (HSQC, HMBC) to assign quaternary carbons and coupling pathways .

- MS Fragmentation: High-resolution MS (HRMS) distinguishes between isobaric ions. For example, the molecular ion [C₂₄H₂₀O]⁺ should have an exact mass of 324.1514 .

Q. What storage conditions are recommended to ensure compound stability?

Answer:

- Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the phenolic –OH group.

- Avoid prolonged exposure to light or moisture, which may induce decomposition via keto-enol tautomerism .

Advanced Research Questions

Q. How do substituents (e.g., bromine, methyl) at the 2-position influence the reactivity of this compound derivatives?

Answer:

- Electrophilic Substitution: Electron-withdrawing groups (e.g., Br) deactivate the ring, directing further substitution to meta positions. For example, bromination of this compound requires FeBr₃ catalysis at 0°C .

- Steric Effects: Bulky substituents (e.g., tert-butyl) reduce reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What computational methods can predict the photophysical properties of this compound?

Answer:

Q. How can contradictory yields in synthetic methodologies be resolved?

Answer:

Q. What experimental designs are suitable for evaluating biological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.